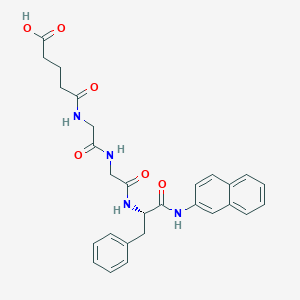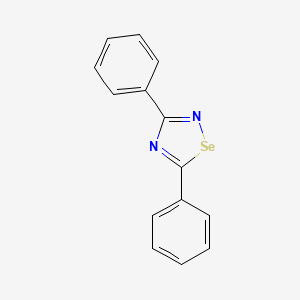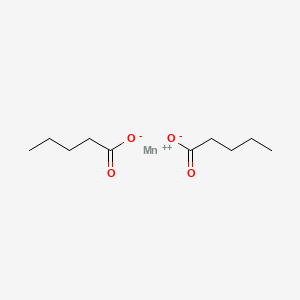
Manganese divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese divalerate is a chemical compound consisting of manganese and valeric acid It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese divalerate can be synthesized through several methods. One common approach involves the reaction of manganese salts with valeric acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where manganese salts and valeric acid are combined under optimized conditions. The process may involve continuous stirring, temperature control, and the use of catalysts to enhance the reaction rate and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese divalerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where the valerate group is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Water, ethanol, and other polar solvents are often used in these reactions.
Major Products Formed
Oxidation: Manganese dioxide and other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Manganese divalerate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other manganese compounds.
Biology: Studied for its potential role in biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which manganese divalerate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Manganese divalerate can be compared with other manganese compounds, such as manganese acetate, manganese chloride, and manganese sulfate While these compounds share some similarities, this compound is unique in its specific chemical structure and properties
List of Similar Compounds
- Manganese acetate
- Manganese chloride
- Manganese sulfate
- Manganese nitrate
This compound stands out due to its unique combination of manganese and valeric acid, offering specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
70268-41-6 |
|---|---|
Molekularformel |
C10H18MnO4 |
Molekulargewicht |
257.19 g/mol |
IUPAC-Name |
manganese(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
RIPRKTVEBCPYNQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |
Verwandte CAS-Nummern |
109-52-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


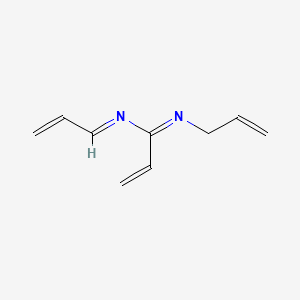
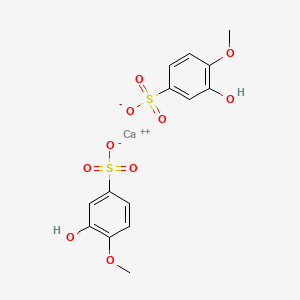
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
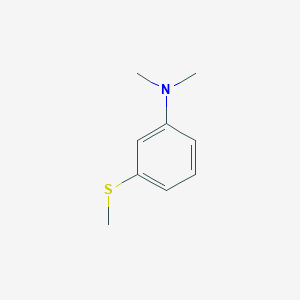
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
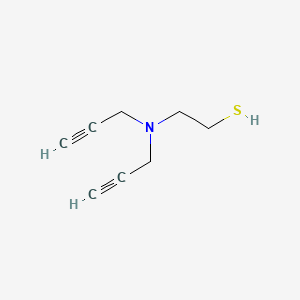
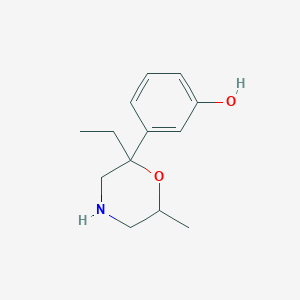
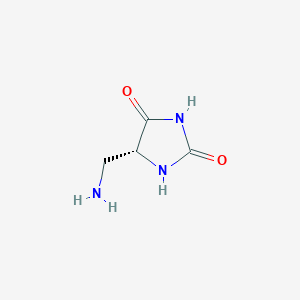
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)

